Diethoxydi(9H-fluoren-9-yl)germane

説明

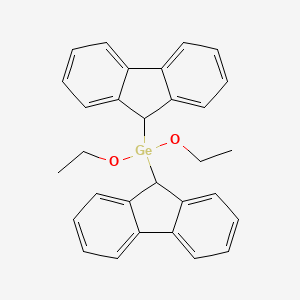

Diethoxydi(9H-fluoren-9-yl)germane is an organogermanium compound featuring two ethoxy groups and two 9H-fluoren-9-yl moieties bonded to a central germanium atom. Organogermanium compounds are of interest in materials science and catalysis due to germanium’s intermediate electronegativity and covalent radius, which can influence reactivity and stability compared to silicon or carbon analogs.

特性

CAS番号 |

921595-48-4 |

|---|---|

分子式 |

C30H28GeO2 |

分子量 |

493.2 g/mol |

IUPAC名 |

diethoxy-bis(9H-fluoren-9-yl)germane |

InChI |

InChI=1S/C30H28GeO2/c1-3-32-31(33-4-2,29-25-17-9-5-13-21(25)22-14-6-10-18-26(22)29)30-27-19-11-7-15-23(27)24-16-8-12-20-28(24)30/h5-20,29-30H,3-4H2,1-2H3 |

InChIキー |

PDFQOZCDKZUPQP-UHFFFAOYSA-N |

正規SMILES |

CCO[Ge](C1C2=CC=CC=C2C3=CC=CC=C13)(C4C5=CC=CC=C5C6=CC=CC=C46)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes:: The synthesis of diethoxydi(9H-fluoren-9-yl)germane involves several methods, including:

Grignard Reaction: Reacting fluorenyl magnesium bromide with germanium tetrachloride.

Reductive Coupling: Combining fluorene with germanium tetrachloride using a reducing agent.

Metalation and Alkylation: Treating fluorene with a strong base followed by reaction with an alkylating agent containing germanium.

Hydrometallation: Adding germanium hydride to fluorene.

Industrial Production:: While industrial-scale production methods are limited, research laboratories typically prepare this compound using the methods mentioned above.

化学反応の分析

Diethoxydi(9H-fluoren-9-yl)germane undergoes various reactions:

Oxidation: It can be oxidized to form germanium oxides.

Reduction: Reduction of the germanium center yields diethoxyfluorene.

Substitution: The ethoxy groups can be replaced by other functional groups. Common reagents include Grignard reagents, reducing agents (such as lithium aluminum hydride), and alkylating agents.

Major products:

- Oxidation: Germanium oxides (GeOx).

- Reduction: Diethoxyfluorene.

科学的研究の応用

Diethoxydi(9H-fluoren-9-yl)germane finds applications in:

Organic Synthesis: As a building block for novel organic compounds.

Semiconductor Industry: As a precursor for germanium-containing materials.

Photovoltaics: In the development of organic solar cells.

Catalysis: As a catalyst in various reactions.

作用機序

The exact mechanism of action remains an active area of research. its unique structure suggests potential interactions with biological targets and pathways. Further studies are needed to elucidate its effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

The following table compares Diethoxydi(9H-fluoren-9-yl)germane with structurally related fluorenyl-containing compounds from the evidence:

Physical and Spectral Properties

- Thermal Stability : Fluorenyl-containing compounds exhibit high thermal stability due to aromatic rigidity. For example, a related Fmoc-protected compound () has a melting point of 107–109°C, suggesting this compound may similarly resist thermal degradation .

- Spectroscopy : Fluorenyl protons in related compounds show distinct NMR shifts (δH = 7.2–7.8 ppm for aromatic protons; δC = 120–145 ppm for aromatic carbons). Ethoxy groups in the germanium compound would likely display characteristic δH ~1.3–1.5 ppm (CH3) and δC ~60–70 ppm (C-O) .

Reactivity and Functional Differences

- Hydrolytic Stability : Ethoxy groups on germanium may confer greater hydrolytic stability compared to chloromethyl substituents (e.g., ) but less than Fmoc carbamates, which are stable under basic conditions .

- Steric Effects: The bulky fluorenyl groups in this compound could hinder nucleophilic attacks at the germanium center, contrasting with smaller substituents in Fmoc-amino acids () .

生物活性

Diethoxydi(9H-fluoren-9-yl)germane is an organogermanium compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features two ethoxy groups and two fluorenyl groups bonded to a germanium atom, which contributes to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that organogermanium compounds, including this compound, may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of various organogermanium compounds on cancer cell lines. The findings suggested that this compound could inhibit the proliferation of certain cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Activity

Another significant aspect of this compound is its antioxidant activity. Research has shown that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antioxidant | Free radical scavenging |

Case Study 1: Cytotoxicity Assessment

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability, with an IC50 value of approximately 15 µM. The mechanism was attributed to induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential. The results suggested that this compound could be a promising candidate for further development as an antioxidant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。